Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala

Description

It is commercially available for research applications, with analytical methods such as mass spectrometry and amino acid sequencing used for characterization .

Properties

CAS No. |

107761-42-2 |

|---|---|

Molecular Formula |

C203H311N55O60S |

Molecular Weight |

4514 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C203H311N55O60S/c1-28-106(20)164(195(310)220-91-149(267)228-130(71-98(4)5)181(296)238-129(66-70-319-27)179(294)251-158(100(8)9)193(308)218-87-146(264)215-88-151(269)250-160(102(12)13)198(313)255-163(105(18)19)199(314)258-165(107(21)29-2)200(315)227-112(26)202(317)318)257-201(316)166(108(22)30-3)256-169(284)109(23)224-147(265)89-216-171(286)122(51-40-42-67-204)233-188(303)139(81-145(208)263)244-192(307)143(94-260)230-150(268)92-219-194(309)159(101(10)11)252-191(306)141(83-157(280)281)245-177(292)127(60-64-153(272)273)232-168(283)111(25)226-180(295)133(73-113-45-34-31-35-46-113)241-184(299)135(75-115-49-38-33-39-50-115)247-196(311)162(104(16)17)254-190(305)131(72-99(6)7)239-173(288)123(52-41-43-68-205)234-175(290)125(58-62-144(207)262)236-185(300)136(77-117-84-211-95-221-117)243-187(302)138(79-119-86-213-97-223-119)248-197(312)161(103(14)15)253-178(293)128(61-65-154(274)275)237-182(297)132(76-116-54-56-120(261)57-55-116)229-148(266)90-217-172(287)142(93-259)249-189(304)140(82-156(278)279)246-186(301)137(78-118-85-212-96-222-118)242-174(289)124(53-44-69-214-203(209)210)235-183(298)134(74-114-47-36-32-37-48-114)240-176(291)126(59-63-152(270)271)231-167(282)110(24)225-170(285)121(206)80-155(276)277/h31-39,45-50,54-57,84-86,95-112,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,211,221)(H,212,222)(H,213,223)(H,215,264)(H,216,286)(H,217,287)(H,218,308)(H,219,309)(H,220,310)(H,224,265)(H,225,285)(H,226,295)(H,227,315)(H,228,267)(H,229,266)(H,230,268)(H,231,282)(H,232,283)(H,233,303)(H,234,290)(H,235,298)(H,236,300)(H,237,297)(H,238,296)(H,239,288)(H,240,291)(H,241,299)(H,242,289)(H,243,302)(H,244,307)(H,245,292)(H,246,301)(H,247,311)(H,248,312)(H,249,304)(H,250,269)(H,251,294)(H,252,306)(H,253,293)(H,254,305)(H,255,313)(H,256,284)(H,257,316)(H,258,314)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106-,107-,108-,109-,110-,111-,112-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,158-,159-,160-,161-,162-,163-,164-,165-,166-/m0/s1 |

InChI Key |

DZHSAHHDTRWUTF-SIQRNXPUSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Synonym |

β-Amyloid (1-42), human |

Origin of Product |

United States |

Biological Activity

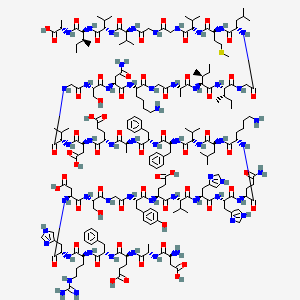

The compound Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala is a complex peptide known for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

The compound consists of 46 amino acids, with a molecular formula of and a molecular weight of approximately 1325.31 g/mol . The sequence includes various amino acids known for their roles in biological functions, including neurotransmission and cellular signaling.

- Neuroprotective Effects : Research indicates that certain peptides derived from amyloid-beta (Aβ) can exert neuroprotective effects. The compound shares structural similarities with Aβ peptides, which are implicated in Alzheimer's disease pathology. It is believed that these peptides may modulate neuronal activity and influence neuroinflammatory responses .

- Regulation of Kinases : The peptide has been shown to activate specific kinases involved in cellular signaling pathways. This activation can lead to alterations in gene expression and protein synthesis, impacting cellular metabolism and survival .

- Oxidative Stress Response : The compound may play a role in mitigating oxidative stress, a key factor in neurodegeneration. By binding to metal ions and regulating oxidative pathways, it could help protect neurons from damage caused by reactive oxygen species .

Biological Activities

- Antioxidant Properties : The peptide exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative damage.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in neuronal tissues, potentially alleviating symptoms associated with neurodegenerative diseases.

- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters, contributing to improved synaptic function.

Alzheimer’s Disease Research

In a study examining the effects of various Aβ peptides on neuronal cultures, researchers found that the presence of this compound significantly reduced cell death induced by Aβ aggregates. This suggests a protective role against the cytotoxic effects commonly associated with Alzheimer's pathology .

Peptide Therapeutics

Another study focused on the therapeutic potential of this peptide in animal models demonstrated improvements in cognitive function when administered prior to the onset of amyloid plaque formation. Behavioral tests indicated enhanced memory retention and learning capabilities compared to control groups .

Data Table: Biological Activities of this compound

Scientific Research Applications

Structure and Composition

The peptide consists of 42 amino acids, forming part of the amyloid-beta (Aβ) polypeptide. Its sequence is characterized by a variety of amino acids that contribute to its structural and functional properties. The molecular formula is with a molecular weight of approximately 1325.31 g/mol .

Alzheimer's Disease Research

- Biomarker Development : The presence of beta-amyloid plaques is a hallmark of Alzheimer's disease. Research utilizing this peptide aids in the development of biomarkers for early diagnosis and monitoring the progression of the disease .

- Therapeutic Targeting : Investigations into the modulation of amyloid-beta aggregation are ongoing, with the aim to develop drugs that can prevent or reverse plaque formation .

- Animal Models : Peptides similar to Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala are used in transgenic mouse models to study the effects of amyloid-beta on cognitive functions and neurodegeneration .

Drug Development

- Inhibitors : Compounds that inhibit the aggregation of beta-amyloid peptides are being explored as potential treatments for Alzheimer's disease. For instance, small molecules that can stabilize non-toxic forms of amyloid-beta may help mitigate its harmful effects .

- Immunotherapy : Vaccines targeting amyloid-beta are under investigation, aiming to elicit an immune response that clears amyloid plaques from the brain .

- Peptide-Based Therapeutics : Modified versions of this peptide are being tested for their ability to penetrate the blood-brain barrier and exert neuroprotective effects .

Case Study 1: Amyloid-Beta Aggregation Inhibition

A recent study demonstrated that certain small peptides could inhibit the aggregation of amyloid-beta by binding to its monomeric form, preventing it from forming toxic oligomers. This approach showed promise in reducing plaque formation in vitro and in animal models .

Case Study 2: Immunotherapy Trials

Clinical trials involving vaccines targeting amyloid-beta have shown varying degrees of success. One trial reported a significant reduction in amyloid plaques among participants receiving the vaccine compared to placebo groups, highlighting the potential for immunotherapeutic approaches using peptides derived from beta-amyloid sequences .

Comparison with Similar Compounds

Research Implications

- Drug Development : Linear peptides like the target may require structural modifications (e.g., cyclization, PEGylation) to enhance stability, as seen in cTP and defensins .

- Mechanistic Studies : Comparative analysis with antimicrobial peptides could uncover shared mechanisms in membrane disruption or immune modulation .

Preparation Methods

Method Description

SPPS is the most widely used method for synthesizing peptides of this length. The process involves sequential addition of protected amino acids to a growing peptide chain anchored on a solid resin.

- Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly employed for N-terminal protection.

- Side chains of amino acids are protected with appropriate groups (e.g., OtBu for Glu, Boc for Lys).

- Coupling reagents such as HBTU, HATU, or DIC are used to activate carboxyl groups for peptide bond formation.

- After chain assembly, cleavage from the resin and side-chain deprotection are performed using trifluoroacetic acid (TFA) cocktails.

Challenges and Optimization

- The length (42 residues) leads to potential aggregation and incomplete coupling.

- Use of double coupling steps and extended reaction times improves yield.

- Incorporation of pseudoproline dipeptides or solubilizing tags during synthesis can reduce aggregation.

- Careful control of temperature and solvent conditions enhances purity.

Purification

- Reverse-phase high-performance liquid chromatography (RP-HPLC) is standard for purification.

- Analytical HPLC and mass spectrometry confirm the peptide’s identity and purity.

- Typical purity achieved is >90%, with some commercial preparations reaching 97% or higher.

Recombinant Expression Methods

Expression Systems

- Expression of Amyloid beta (1-42) in Escherichia coli is an alternative to chemical synthesis.

- The peptide is expressed as a fusion protein to enhance solubility and stability.

- After expression, proteolytic cleavage releases the target peptide.

Detailed Data Table: Comparison of Preparation Methods

| Aspect | Solid-Phase Peptide Synthesis (SPPS) | Recombinant Expression in E. coli |

|---|---|---|

| Peptide Length | Up to 50 residues feasible | Unlimited, but longer peptides more complex |

| Purity | Typically >90%, up to 97% with optimization | Variable, often >90% after purification |

| Yield | Moderate; decreases with length | Higher yields possible |

| Time Required | Days to weeks depending on scale | Weeks including expression and purification |

| Cost | High for long peptides | Lower for bulk production |

| Post-synthesis Modifications | Possible (e.g., labeling) | Limited |

| Aggregation Issues | Significant; requires optimization | Inclusion bodies require refolding |

Research Findings and Protocols

Synthetic Protocol Example (SPPS)

- Resin: Rink amide or Wang resin

- Coupling: Fmoc-protected amino acids, HBTU/HATU activation

- Deprotection: 20% piperidine in DMF for Fmoc removal

- Cleavage: TFA with scavengers (e.g., water, triisopropylsilane)

- Purification: RP-HPLC using C18 column with gradient elution (water/acetonitrile + 0.1% TFA)

- Characterization: MALDI-TOF or ESI-MS, analytical HPLC

Recombinant Production Protocol

- Gene encoding Amyloid beta (1-42) cloned into expression vector with fusion partner (e.g., GST, MBP)

- Expression induced in E. coli under IPTG control

- Harvest cells, lyse, and isolate inclusion bodies if formed

- Solubilize and refold peptide

- Cleave fusion partner enzymatically (e.g., thrombin, TEV protease)

- Purify peptide by chromatography and verify by mass spectrometry

Q & A

What are the standard methodologies for detecting and validating the sequence of this peptide in experimental settings?

Basic Research Question

The sequence can be verified using mass spectrometry (MS) for molecular weight confirmation, amino acid sequencing (Edman degradation) for residue order, and nuclear magnetic resonance (NMR) for structural validation. MS should employ high-resolution instruments (e.g., Q-TOF) with collision-induced dissociation to fragment the peptide and match theoretical vs. observed masses . For NMR, 2D experiments (e.g., NOESY) are critical to resolve overlapping signals in hydrophobic regions like the C-terminal Val-Val-Ile-Ala motif .

How can researchers resolve discrepancies in reported structural data for this peptide?

Advanced Research Question

Conflicting structural data (e.g., scrambled sequences in amyloid-beta variants) require multi-method validation :

- Cross-reference X-ray crystallography or cryo-EM data with computational models (e.g., molecular dynamics simulations) to assess folding stability.

- Use circular dichroism (CD) to compare secondary structure profiles (e.g., α-helix vs. β-sheet content) across studies .

- Validate synthetic batches via HPLC purity checks and ion mobility spectrometry to rule out aggregation artifacts .

What experimental designs integrate computational modeling with lab-based studies for this peptide?

Advanced Research Question

A hybrid approach involves:

Molecular Dynamics (MD) Simulations : Simulate the peptide’s behavior in aqueous/lipid environments (e.g., GROMACS software) to predict aggregation-prone regions like the Gly-Leu-Met-Val motif.

In Vitro Validation : Use thioflavin-T assays to quantify fibril formation and surface plasmon resonance (SPR) to measure binding kinetics with targets (e.g., metal ions in His-rich regions) .

How can post-translational modifications (PTMs) be systematically studied in this peptide?

Basic Research Question

PTM analysis requires:

- Enzymatic Digestion : Use trypsin/Lys-C to generate fragments containing modification sites (e.g., phosphorylation at Ser-8 or Tyr-10).

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Employ electron-transfer dissociation (ETD) to preserve labile modifications like phosphorylation during fragmentation .

- Antibody-Based Detection : Custom antibodies against modified residues (e.g., phosphorylated Ser) enable Western blot validation in cellular models .

What advanced techniques are recommended for studying the peptide’s aggregation mechanisms?

Advanced Research Question

Aggregation studies should combine:

- Time-Resolved Fluorescence : Monitor real-time fibrillization using dyes like Congo red or FITC-labeled peptide analogs (e.g., FITC-β-Ala modifications in residue 1) .

- Atomic Force Microscopy (AFM) : Image fibril morphology at nanoscale resolution, focusing on hydrophobic regions (e.g., Val-Val-Ile-Ala).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of metal ion binding (e.g., Zn²⁺ to His-6/His-13) that may trigger aggregation .

How can researchers optimize synthesis protocols to minimize side products?

Basic Research Question

Synthetic optimization strategies include:

- Solid-Phase Peptide Synthesis (SPPS) : Use TBTU/DIPEA as coupling reagents for challenging residues (e.g., Arg, His) to reduce racemization .

- Side-Chain Protection : Employ tert-butyl groups for Asp/Glu and trityl for His to prevent side reactions during deprotection.

- Quality Control : Perform MALDI-TOF MS after each synthesis step and use preparative HPLC with C18 columns for purification .

What methodologies address reproducibility challenges in functional assays?

Advanced Research Question

To enhance reproducibility:

- Standardize Buffers : Use Tris-HCl (pH 7.4) with 0.1% SDS to prevent non-specific aggregation in cell-free assays.

- Interlaboratory Calibration : Share reference samples (e.g., lyophilized peptide) with collaborating labs to harmonize LC-MS/MS parameters .

- Data Transparency : Publish raw NMR/MS datasets in repositories like PRIDE or PeptideAtlas for independent validation .

How can machine learning improve data interpretation for this peptide’s interactions?

Advanced Research Question

AI applications include:

- Binding Affinity Prediction : Train models on existing datasets (e.g., PDBbind) to predict interactions with receptors like Toll-like receptors (TLRs).

- Feature Extraction : Use convolutional neural networks (CNNs) to identify patterns in CD spectra or MS/MS fragmentation maps .

- Automated Hypothesis Generation : Deploy tools like IBM RXN for Chemistry to propose novel modification sites or cleavage points .

What are the best practices for designing controls in studies involving this peptide?

Basic Research Question

Essential controls include:

- Scrambled Sequence Controls : Synthesize peptides with shuffled residues (e.g., reverse order) to isolate sequence-specific effects .

- Solvent Controls : Test DMSO or PBS vehicle solutions to rule out solvent-induced aggregation.

- Negative Binding Controls : Use alanine-scanning mutants (e.g., His-6 → Ala) to confirm metal-binding roles .

How can researchers investigate the peptide’s role in amyloid-related pathologies?

Advanced Research Question

Pathological studies require:

- Transgenic Models : Express the peptide in C. elegans or murine models to assess neurotoxicity and amyloid deposition.

- Cryo-Electron Tomography : Resolve fibril structures in situ within neuronal tissues.

- Metabolomic Profiling : Use LC-MS to track changes in small molecules (e.g., glutathione) linked to oxidative stress in peptide-treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.